molecular formula C18H21N3O5S B3093960 N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251557-55-7

N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B3093960
CAS No.: 1251557-55-7
M. Wt: 391.4
InChI Key: NJTMVSZFDNXOHF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide ( 1251557-55-7) is a chemical compound with a molecular formula of C18H21N3O5S and a molecular weight of 391.44 g/mol . This acetamide derivative features a complex structure incorporating a 2-oxo-1,2-dihydropyridin (2-oxopyridine) core, a morpholine-4-sulfonyl group, and an N-(3-methylphenyl) substituent. Compounds containing both acetamide and sulfonamide scaffolds, similar to this one, are of significant interest in medicinal chemistry and drug discovery for their potential to interact with various biological targets . For instance, such molecular frameworks are frequently investigated as inhibitors for enzymes like urease, and are explored for a range of pharmacological activities including antimicrobial and antifungal applications . The presence of the morpholine ring and sulfonyl group can influence the compound's physicochemical properties and its binding affinity to enzymatic active sites. This product is intended for research purposes such as in vitro biological screening, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-3-2-4-15(11-14)19-17(22)13-20-12-16(5-6-18(20)23)27(24,25)21-7-9-26-10-8-21/h2-6,11-12H,7-10,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTMVSZFDNXOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylphenylamine with a suitable acylating agent to form an amide intermediate. This intermediate is then reacted with a sulfonyl chloride derivative of morpholine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The target compound’s 1,2-dihydropyridin-2-one core is shared with several analogs, but substituent positions and side-chain modifications significantly influence properties:

Compound Name Core Structure Position of Morpholine Sulfonyl Phenyl Group Substitution Molecular Formula Molecular Weight Reference
Target Compound 1,2-Dihydropyridin-2-one Position 5 3-Methylphenyl C19H23N3O6S 421.47
N-(2-Methoxy-5-methylphenyl)- analog () 1,2-Dihydropyridin-2-one Position 5 2-Methoxy-5-methylphenyl C19H23N3O6S 421.47
BF38493 () 1,2-Dihydropyridin-2-one Position 3 2-Chlorobenzyl C18H20ClN3O5S 425.89
N-Methylated analog () 1,2-Dihydropyridin-2-one Position 5 N-Methyl-3-methylphenyl C19H23N3O5S 405.5

Key Observations :

  • Morpholine Sulfonyl Position : The target compound and ’s analog share the sulfonyl group at position 5, whereas BF38493 () places it at position 3. Positional isomerism may alter electronic properties and binding interactions .
  • Phenyl Substitution : The 3-methylphenyl group in the target compound contrasts with the 2-methoxy-5-methylphenyl group in . Methoxy groups enhance hydrophilicity but may reduce membrane permeability compared to methyl groups .
  • N-Methylation : The methylated analog () has a lower molecular weight (405.5 vs. 421.47) and likely improved metabolic stability due to reduced susceptibility to deacetylation .

Functional Group Comparisons with Non-Pyridinone Analogs

Compounds with acetamide bridges but differing heterocycles provide additional context:

Pyridazinone Derivatives ()
  • Example: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Structure : Pyridazin-3(2H)-one core with a bromophenyl-acetamide side chain.
  • Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
  • Comparison: The target compound’s dihydropyridinone core lacks the pyridazinone’s additional nitrogen, which may reduce FPR2 affinity but improve selectivity for other targets.
Indolinone Derivatives ()
  • Example: (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
  • Structure: Indolin-2-one core with quinoline and bromobenzyl groups.
  • Activity: Likely targets kinase pathways due to the indolinone scaffold’s prevalence in kinase inhibitors .
  • Comparison: The dihydropyridinone core in the target compound may offer distinct hydrogen-bonding capabilities compared to indolinone’s planar structure.

Biological Activity

N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Morpholine sulfonamide moiety : Enhances solubility and bioavailability.
  • Dihydropyridine ring : Associated with various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The sulfonyl and morpholine groups are critical for binding affinity and specificity, which may enhance its pharmacological profile.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. This compound is noted for its potential in anti-cancer applications, particularly in inhibiting tumor growth.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Effect
A549 (Lung Cancer)6.26High activity
HCC827 (Lung Cancer)6.48High activity
MRC-5 (Normal)ModerateNon-selective cytotoxicity

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests.

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)MBC (μg/mL)Activity Level
Staphylococcus aureus0.220.25Strong
Staphylococcus epidermidis0.300.35Moderate

Study on Antitumor Activity

A study evaluated the compound's antitumor effects using both two-dimensional (2D) and three-dimensional (3D) cell culture methods on human lung cancer cell lines A549, HCC827, and NCI-H358. The results indicated that the compound exhibited significant cytotoxicity in the 2D assays but showed reduced efficacy in the 3D models, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .

Synergistic Effects

Another study explored the synergistic effects of this compound when combined with other antimicrobial agents such as Ciprofloxacin and Ketoconazole. The results revealed enhanced antimicrobial activity against resistant strains, indicating potential applications in overcoming antibiotic resistance .

Q & A

Q. What synthetic strategies are typically employed to prepare N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide?

A multi-step synthesis is common, starting with functionalization of the pyridine core. Key steps include:

  • Sulfonylation of morpholine : Reacting morpholine with sulfonyl chlorides under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to introduce the sulfonyl group .
  • Acetamide coupling : Using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane to attach the acetamide moiety to the pyridinone ring .
  • Purification : Gradient column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the final product .

(Advanced)

Q. How can structural ambiguities arising from NMR data be resolved, particularly when multiple conformers are present?

NMR discrepancies (e.g., split peaks or unexpected shifts) may stem from conformational flexibility or hydrogen-bonding interactions. Methodological approaches include:

  • Variable-temperature NMR : To assess dynamic equilibria between conformers .
  • X-ray crystallography : Using SHELX programs (e.g., SHELXL) to resolve crystal structures and identify dominant conformers. For example, highlights three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings varying by up to 22.7° .
  • DFT calculations : To model energetically favorable conformations and validate experimental data .

(Basic)

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substituent positions and assess purity. For example, the acetamide proton typically appears as a broad singlet near δ 7.7 ppm, while morpholine protons resonate between δ 3.3–3.5 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI/APCI(+) peaks at m/z 347 [M+H]⁺) .
  • IR spectroscopy : To identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

(Advanced)

Q. How can steric hindrance during the sulfonylation of the morpholine ring be mitigated?

Steric challenges arise from bulky substituents near the sulfonylation site. Optimization strategies include:

  • Temperature control : Conduct reactions at 0–5°C to reduce side reactions .
  • Catalytic base selection : Use mild bases (e.g., triethylamine) instead of stronger bases to minimize decomposition .
  • Solvent polarity : Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity .

(Basic)

Q. What methods are used to assess compound purity post-synthesis?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using CH₂Cl₂/MeOH gradients .
  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm to quantify purity (>95%) .
  • Melting point analysis : Sharp melting ranges (e.g., 473–475 K) indicate high crystallinity .

(Advanced)

Q. How do molecular conformations in the solid state influence biological activity predictions?

Crystal packing effects, such as hydrogen-bonded dimers (e.g., R₂²(10) motifs in ), can stabilize specific conformers that dominate in solution. These conformers may exhibit varying binding affinities to biological targets. For example:

  • Conformer A in has a dihedral angle of 54.8° between aromatic rings, potentially favoring interactions with hydrophobic enzyme pockets .
  • Molecular docking : Use programs like AutoDock to simulate binding modes of crystallographically resolved conformers .

(Advanced)

Q. What analytical approaches address contradictions between computational and experimental solubility data?

  • Hansen solubility parameters : Compare predicted (e.g., via COSMO-RS) vs. experimental solubility in solvents like DMSO or ethanol .
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that reduce apparent solubility .
  • pH-solubility profiling : For ionizable groups (e.g., morpholine sulfonyl), assess solubility at physiological pH .

(Basic)

Q. How is the morpholine sulfonyl group stabilized against hydrolysis?

  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) during synthesis and storage .
  • Lyophilization : Store the compound as a lyophilized powder to minimize water-mediated degradation .

(Advanced)

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Intermediate trapping : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for reactive amines during sulfonylation .
  • Flow chemistry : Enhance reaction efficiency and reduce side products in continuous-flow systems .
  • Design of experiments (DoE) : Statistically optimize parameters like temperature, stoichiometry, and solvent ratios .

(Advanced)

Q. How can researchers validate the biological relevance of observed conformers?

  • Molecular dynamics (MD) simulations : Simulate protein-ligand interactions over 100+ ns to identify bioactive conformers .
  • SAR studies : Compare activity of conformationally restricted analogs (e.g., via cyclization) with the parent compound .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

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